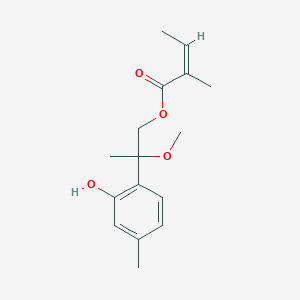

8-methoxy-9-O-angeloylthymol

描述

Structure

3D Structure

属性

分子式 |

C16H22O4 |

|---|---|

分子量 |

278.34 g/mol |

IUPAC 名称 |

[2-(2-hydroxy-4-methylphenyl)-2-methoxypropyl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C16H22O4/c1-6-12(3)15(18)20-10-16(4,19-5)13-8-7-11(2)9-14(13)17/h6-9,17H,10H2,1-5H3/b12-6- |

InChI 键 |

DLYGIKVZDGBGDN-SDQBBNPISA-N |

手性 SMILES |

C/C=C(/C)\C(=O)OCC(C)(C1=C(C=C(C=C1)C)O)OC |

规范 SMILES |

CC=C(C)C(=O)OCC(C)(C1=C(C=C(C=C1)C)O)OC |

产品来源 |

United States |

Natural Occurrence and Botanical Sourcing

Isolation from Eupatorium clematideum (Asteraceae)

Initial investigations into the chemical constituents of Eupatorium clematideum have successfully identified 8-methoxy-9-O-angeloylthymol. This compound was isolated from an ethyl acetate (B1210297) (EtOAc)-soluble fraction of the plant extract, indicating its moderate polarity. researchgate.net

Eupatorium clematideum, also known by its synonym Praxelis clematidea, is native to South America, with its presence documented in countries such as Argentina, Bolivia, Brazil, Paraguay, and Peru. nparks.gov.sgdnp.go.th The plant is not strictly endemic to its native range and has become a naturalized species in other parts of the world. It has been introduced to and is now widespread in regions of Southeast Asia and Queensland, Australia. nparks.gov.sgdnp.go.th In Australia, its presence was first recorded in 1993, and it has since established itself in various districts. nparks.gov.sg The plant thrives in disturbed areas, roadsides, and urban wasteland, demonstrating its adaptability to different environments. archive.org

Research into the phytochemical composition of Eupatorium clematideum has utilized various parts of the plant. One study on the active ingredients and their properties used an extract from the whole plant for the isolation of this compound. researchgate.net In other phytochemical analyses of Eupatorium clematideum, essential oils have been extracted and studied from the leaves, stem barks, and roots, indicating that different parts of the plant are of interest for chemical investigation. researchgate.net For the broader genus, studies on other Eupatorium species have also examined the leaves, stems, flowers, and roots for their chemical constituents. ijcmas.comnih.gov

Identification in Eupatorium cannabinum and Related Eupatorium Species

The presence of this compound is not limited to Eupatorium clematideum. It has also been identified as a constituent of Eupatorium cannabinum, commonly known as hemp-agrimony. In a study of the aerial parts of Eupatorium cannabinum, this compound was isolated alongside a variety of other thymol (B1683141) derivatives, benzofuranoids, and phenylpropanoid derivatives. The genus Eupatorium is known to produce a diverse array of thymol derivatives, and these compounds have been isolated from several other species as well, including Eupatorium fortunei.

Phytochemical Profiling of this compound-Containing Plant Extracts

Below is an interactive data table summarizing the major phytochemical classes present in Eupatorium species known to contain this compound.

Extraction, Isolation, and Advanced Purification Methodologies

Optimization of Extraction Protocols for 8-methoxy-9-O-angeloylthymol

The initial step in obtaining this compound involves its extraction from the plant matrix. The choice of solvent and extraction technique is paramount to maximize the yield and minimize the co-extraction of undesirable compounds. Research has shown that solvent extraction is the most widely used method for this class of compounds. mdpi.com

Typically, the dried and powdered aerial parts of the plant are subjected to extraction with organic solvents. rsc.orgresearchgate.net Ethanol is a common choice due to its ability to extract a broad range of secondary metabolites. mdpi.com Following the initial extraction, a crucial step involves partitioning the crude extract between immiscible solvents of varying polarities. For instance, an ethanolic extract is often partitioned with ethyl acetate (B1210297) (EtOAc) and water. mdpi.com The thymol (B1683141) derivatives, including this compound, are known to concentrate in the ethyl acetate-soluble fraction. researchgate.net

The table below outlines a general, optimized protocol derived from methodologies used for isolating thymol derivatives from Eupatorium species.

| Step | Parameter | Description | Rationale |

| 1. Material Preparation | Plant Part | Aerial parts (leaves and stems) | Known to be a primary location for the accumulation of thymol derivatives in relevant species. |

| Pre-processing | Air-dried and coarsely powdered | Increases the surface area for efficient solvent penetration and extraction. | |

| 2. Initial Extraction | Solvent | 95% Ethanol | Effective in extracting a wide polarity range of compounds, including thymol derivatives. |

| Technique | Maceration at room temperature | A simple and effective method that avoids thermal degradation of the target compound. mdpi.com | |

| Duration | 3 x 7 days | Multiple extractions ensure exhaustive recovery of the compound from the plant material. researchgate.net | |

| 3. Solvent Removal | Method | Rotary evaporation under reduced pressure | Efficiently removes the bulk solvent at a low temperature to prevent degradation of the extract. |

| 4. Fractionation | Solvents | Ethyl Acetate (EtOAc) and Water | Partitions the crude extract based on polarity. This compound, being moderately polar, preferentially moves to the EtOAc fraction. researchgate.netmdpi.com |

| Outcome | EtOAc-soluble fraction | This fraction is enriched with thymol derivatives and serves as the starting material for chromatographic separation. researchgate.net |

Advanced Chromatographic Separation Techniques

Following initial extraction and fractionation, the enriched extract contains a complex mixture of compounds. Advanced chromatographic techniques are indispensable for isolating this compound from this mixture.

Preparative chromatography is the workhorse for isolating compounds on a scale from milligrams to grams. For thymol derivatives, a multi-step chromatographic strategy is typically employed.

The primary step often involves column chromatography over silica (B1680970) gel. rsc.orgresearchgate.net The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. researchgate.net This initial separation divides the complex EtOAc fraction into several less complex sub-fractions.

Further purification is often achieved using Sephadex LH-20 column chromatography. rsc.orgmdpi.com This size-exclusion chromatography separates molecules based on their size and is particularly effective in removing pigments and other polymeric materials.

The table below illustrates a typical preparative chromatographic workflow.

| Stage | Chromatographic Method | Stationary Phase | Mobile Phase System | Purpose |

| 1 | Column Chromatography (CC) | Silica Gel (200-300 mesh) | Gradient of n-hexane-Ethyl Acetate | Initial separation of the crude EtOAc fraction into multiple sub-fractions based on polarity. rsc.orgresearchgate.net |

| 2 | Column Chromatography (CC) | Sephadex LH-20 | Methanol or Acetone | Further purification of active fractions, primarily separating compounds by molecular size. rsc.orgmdpi.com |

| 3 | Reversed-Phase CC | ODS (C18) | Gradient of Methanol-Water | Fine separation of compounds with similar polarities, often used for nearly pure fractions. rsc.orgmdpi.com |

To achieve the highest purity, especially for analytical and biological testing purposes, high-resolution techniques like preparative High-Performance Liquid Chromatography (HPLC) are utilized. rsc.orgrsc.org This method offers superior separation efficiency compared to standard column chromatography.

For the final purification of this compound, a reversed-phase C18 column is commonly used with a mobile phase consisting of an isocratic or gradient mixture of acetonitrile (B52724) and water. researchgate.net The high-resolution capability of HPLC allows for the separation of closely related structural analogues, ensuring the isolation of the target compound in a highly purified state. researchgate.net

Purity Assessment Methodologies

Once isolated, the purity of this compound must be rigorously assessed. A combination of spectroscopic and analytical techniques is employed for this purpose.

The primary methods for structural confirmation and purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

High-Resolution Mass Spectrometry (HR-MS) , particularly with Electrospray Ionization (ESI), is used to determine the exact molecular weight and elemental formula of the compound. mdpi.com

NMR Spectroscopy , including 1H NMR, 13C NMR, and 2D-NMR experiments (like COSY, HSQC, and HMBC), provides detailed structural information, confirming the connectivity of atoms and the identity of the functional groups, thus verifying the structure of the isolated compound. mdpi.com

For chiral molecules like many thymol derivatives, determining enantiomeric purity is crucial. This can be achieved using specialized NMR techniques, such as employing a chiral solvating agent like (S)-BINOL, which can induce separate signals for different enantiomers in the NMR spectrum. sciforum.net

The purity is often further confirmed by analytical HPLC, where a pure compound should ideally show a single, sharp peak under various detection wavelengths.

The following table summarizes the key methodologies for purity assessment.

| Methodology | Purpose | Typical Result for a Pure Sample |

| Analytical HPLC | Quantify purity and detect impurities | A single sharp peak with >98% peak area. mdpi.com |

| HR-ESI-MS | Determine accurate mass and molecular formula | A single major ion corresponding to the calculated exact mass of the protonated or sodiated molecule [M+H]+ or [M+Na]+. researchgate.netmdpi.com |

| 1H and 13C NMR | Confirm chemical structure and identify impurities | Sharp, well-resolved signals that match the assigned structure, with no significant signals from impurities. researchgate.netnih.gov |

| Melting Point | Assess purity of solid compounds | A sharp and defined melting point range. nih.gov |

| ¹H NMR with Chiral Solvating Agents | Determine enantiomeric purity | A single set of signals, indicating the presence of a single enantiomer. sciforum.net |

Through the systematic application of these extraction, purification, and assessment methodologies, researchers can obtain this compound in a highly pure form, suitable for further chemical and biological investigations.

Biosynthesis and Metabolic Pathway Elucidation

Investigation into the Biosynthetic Pathway of 8-Methoxy-9-O-angeloylthymol

The biosynthetic pathway of this compound is understood to originate from the well-characterized monoterpene synthesis route, leading to the formation of its core thymol (B1683141) structure. Subsequent modifications introduce the specific functional groups that define the final compound. This compound has been successfully isolated from plants such as Eupatorium clematideum and Eupatorium cannabinum. thieme-connect.comresearchgate.net

The biosynthesis of the parent structure, thymol, is a critical starting point. It begins with the universal C5 precursors, isopentenyl diphosphate (B83284) and its isomer dimethylallyl diphosphate, which combine to form the C10 compound geranyl diphosphate (GDP). pnas.org The pathway to thymol then proceeds through several key steps catalyzed by specific enzymes. pnas.org

Cyclization: Geranyl diphosphate (GDP) is cyclized by a terpene synthase to form γ-terpinene. pnas.org

Aromatization: The γ-terpinene undergoes oxidation, a process catalyzed by cytochrome P450 monooxygenases in conjunction with a dehydrogenase, to form the aromatic thymol backbone. pnas.org

Following the synthesis of the thymol core, further modifications are required to produce this compound. Based on the compound's structure, which includes a methoxy (B1213986) group at the C-8 position and an angeloyl ester at the C-9 position, the subsequent steps are proposed to involve:

Hydroxylation: Introduction of hydroxyl groups onto the thymol scaffold, particularly at the C-9 position, by hydroxylase enzymes.

Methoxylation: A methyltransferase enzyme, likely a catechol-O-methyltransferase (COMT), would catalyze the transfer of a methyl group to a hydroxyl group at the C-8 position, forming the methoxy ether.

Esterification: An acyltransferase enzyme facilitates the esterification of the C-9 hydroxyl group with angelic acid (or its activated form, angeloyl-CoA), resulting in the final this compound molecule.

Table 1: Proposed Precursors and Enzyme Classes in the Biosynthesis of this compound

| Biosynthetic Step | Precursor(s) | Intermediate/Product | Enzyme Class |

|---|---|---|---|

| Initial C10 Formation | Isopentenyl diphosphate, Dimethylallyl diphosphate | Geranyl diphosphate (GDP) | Prenyltransferase |

| Cyclization | Geranyl diphosphate | γ-Terpinene | Terpene Synthase |

| Aromatization | γ-Terpinene | Thymol | Cytochrome P450 Monooxygenase, Dehydrogenase |

| Hydroxylation | Thymol | Hydroxylated Thymol Intermediate | Hydroxylase |

| Methoxylation | 8-hydroxy-thymol derivative | 8-methoxy-thymol derivative | Methyltransferase (e.g., COMT) |

| Esterification | 9-hydroxy-8-methoxythymol, Angeloyl-CoA | This compound | Acyltransferase |

This compound is classified as a secondary metabolite. ebi.ac.ukebi.ac.ukebi.ac.uk Unlike primary metabolites, which are directly involved in the normal growth, development, and reproduction of an organism, secondary metabolites are organic compounds that are not essential for the organism's basic survival. wikipedia.org Instead, they typically mediate ecological interactions, providing a selective advantage. wikipedia.org

The production of these compounds in plants often serves defensive purposes, such as protection against herbivores, pests, and pathogens. wikipedia.org The isolation of this compound from plant genera like Eupatorium is consistent with its role as a secondary metabolite, where it likely contributes to the plant's chemical defense arsenal. thieme-connect.comresearchgate.net The synthesis of such compounds often occurs in response to environmental stressors or as part of a developmental program. wikipedia.org

Comparative Biosynthesis of Related Thymol Derivatives

The genus Eupatorium is known to produce a wide array of thymol derivatives, many of which are structurally related to this compound. researchgate.net A comparison of their structures suggests they share a common biosynthetic origin from a thymol precursor but diverge in the final modification steps. This divergence is due to the action of different substrate-specific enzymes.

For example, in Eupatorium cannabinum, alongside this compound, other derivatives have been identified, such as:

8-methoxy-9-O-isobutyrylthymol: This compound differs by the esterifying acid, having an isobutyryl group instead of an angeloyl group. This points to the presence of a different acyltransferase capable of utilizing isobutyryl-CoA as a substrate. researchgate.net

10-acetoxy-8-hydroxy-9-O-angeloylthmol: This derivative is more complex, featuring an additional hydroxyl group at C-8 (instead of a methoxy group) and an acetoxy group at C-10. researchgate.net Its biosynthesis would require an additional hydroxylase and an acetyltransferase, highlighting the branching nature of the metabolic pathway.

These variations underscore the concept of a metabolic grid, where a common intermediate can be acted upon by several different enzymes to generate a suite of related compounds, each potentially having a unique biological function.

Table 2: Comparison of Biosynthetic Modifications in Related Thymol Derivatives from Eupatorium

| Compound | Common Precursor | Key Modifying Enzymes (Proposed) | Distinct Structural Groups |

|---|---|---|---|

| This compound | Thymol | Hydroxylase, Methyltransferase, Acyltransferase (angeloyl-specific) | C8-Methoxy, C9-Angeloyl ester |

| 8-methoxy-9-O-isobutyrylthymol | Thymol | Hydroxylase, Methyltransferase, Acyltransferase (isobutyryl-specific) | C8-Methoxy, C9-Isobutyryl ester |

| 10-acetoxy-8-hydroxy-9-O-angeloylthmol | Thymol | Multiple Hydroxylases, Acetyltransferase, Acyltransferase (angeloyl-specific) | C8-Hydroxy, C9-Angeloyl ester, C10-Acetoxy |

Chemical Synthesis and Analog Development

Total Synthesis Strategies for 8-Methoxy-9-O-angeloylthymol

While the total synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic strategy can be devised based on the synthesis of structurally related thymol (B1683141) derivatives. The general approach would involve the regioselective functionalization of a thymol scaffold.

A key challenge is the introduction of the methoxy (B1213986) group at the C-8 position and the angeloyl group at the C-9 position. The synthesis of the closely related natural product, 8-hydroxyl-9-angeloyloxythymol, provides significant insights. researchgate.net The synthesis of such compounds often starts from thymol, which undergoes a series of reactions to introduce functionality to the isopropyl side chain. This can be followed by a crucial esterification step to add the angeloyl moiety.

A likely synthetic pathway would begin with the selective oxidation of the thymol isopropyl group to create hydroxyl groups at the C-8 and C-9 positions. Following this, a selective methylation of the C-8 hydroxyl group would yield the 8-methoxy-9-hydroxythymol intermediate. The final step would be the esterification of the C-9 hydroxyl group with angelic acid or a reactive derivative thereof.

Achieving stereoselectivity is a critical aspect of synthesizing natural products, as biological activity is often dependent on the specific stereochemistry of the molecule. For thymol derivatives with chiral centers, it has been noted that they can exist as racemic mixtures in nature. researchgate.net

A significant challenge in the synthesis of this compound is controlling the stereochemistry at any chiral centers that may be present or formed during the synthesis. The angeloyl group itself contains a Z-configured double bond, and its isomerization to the more stable E-isomer (tigloyl group) during esterification is a common problem. researchgate.net To address this, stereoconservative esterification methods have been developed. One such method uses 2,4,6-trichlorobenzoic (Z)-2-methylbut-2-enoic anhydride (B1165640) as the angeloylating agent, which has been shown to successfully esterify alcohols without causing isomerization. researchgate.netresearchgate.net

If the synthetic route involves the creation of chiral centers, enantioselective approaches would be necessary to obtain a single enantiomer. This could involve:

Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule.

Use of Chiral Auxiliaries: Temporarily incorporating a chiral molecule to direct the stereochemical outcome of a reaction.

Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer over the other.

The optimization of reaction conditions is crucial for improving the efficiency and yield of a multi-step synthesis. For the academic synthesis of thymol derivatives, various parameters are typically optimized. The esterification step is particularly critical. Traditional methods for synthesizing thymol esters include reacting thymol with carboxylic acid chlorides in the presence of a base like sodium hydroxide (B78521) or triethylamine, or using Steglich esterification conditions. mdpi.com Enzymatic synthesis using lipases has also been explored as a milder and more selective alternative. mdpi.com

The table below summarizes general conditions that can be optimized for key reaction types in the synthesis of thymol derivatives.

| Reaction Type | Parameter | Conditions/Reagents Explored | General Outcome/Observation | Reference |

|---|---|---|---|---|

| Esterification (Angeloylation) | Esterifying Agent | Angelic acid with DCC/DMAP; Angelic anhydride; 2,4,6-trichlorobenzoic angelic anhydride | Anhydride methods, particularly with trichlorobenzoic anhydride, can prevent Z-to-E isomerization. | researchgate.net |

| Catalyst | DMAP (4-dimethylaminopyridine) | Effective catalyst for esterification. | researchgate.net | |

| Solvent | Toluene, Dichloromethane | Choice of solvent can influence reaction rate and side reactions. | researchgate.net | |

| Etherification (Williamson) | Base | Potassium carbonate, Sodium hydroxide | Strength and solubility of the base are key for deprotonating the phenolic hydroxyl. | nih.gov |

| Solvent | DMF, Acetonitrile (B52724) | Aprotic polar solvents are typically used to facilitate the SN2 reaction. | nih.govnih.gov | |

| Temperature | Room temperature to 90 °C | Higher temperatures can increase reaction rate but may lead to degradation. | nih.gov |

Rational Design and Synthesis of Novel this compound Analogs

Rational drug design involves modifying a lead compound's structure to improve its therapeutic properties. For this compound, analogs can be designed to enhance biological activity, improve pharmacokinetic properties, or simplify the chemical structure for easier synthesis. nih.gov

Structure-activity relationship (SAR) studies on various thymol derivatives have shown that modifications at several positions can significantly impact biological activity. nih.gov For designing analogs of this compound, key positions for modification would be the phenolic hydroxyl group (C-1), the aromatic ring, and the C-9 angeloyl ester.

Modification of the Phenolic Hydroxyl Group: The free hydroxyl group is often crucial for the biological activity of thymol. imist.ma However, converting it to an ether or a different ester can modulate properties like lipophilicity and cell membrane interaction. Studies have shown that introducing bulky benzyl (B1604629) groups or other ether linkages can enhance antibacterial activity against strains like H. pylori. nih.gov

Modification of the Methoxy Group: The methoxy group at C-8 could be replaced with other alkoxy groups or a simple hydroxyl group to probe its role in binding to biological targets.

The following table outlines potential structural modifications and their predicted impact based on studies of related thymol derivatives.

| Structural Modification | Rationale | Potential Impact on Biological Activity | Reference |

|---|---|---|---|

| Replace C-9 angeloyl with simpler esters (acetate, butyrate) | Simplify synthesis, alter lipophilicity | May increase or decrease potency depending on the target; could alter metabolic stability. | scirp.org |

| Replace C-9 angeloyl with aromatic esters (benzoate) | Introduce aromatic interactions with target proteins | Could enhance binding affinity through π-π stacking. | imist.ma |

| Modify C-1 hydroxyl to various ethers | Increase lipophilicity, block metabolism at this site | Often enhances antibacterial and anticancer activity. | nih.govnih.gov |

| Replace C-8 methoxy with ethoxy or propoxy | Probe steric and electronic requirements at this position | Activity may be sensitive to the size of the alkoxy group. | nih.gov |

Synthesizing complex natural products can be challenging and low-yielding. Therefore, exploring simplified analogs that are easier to produce while retaining the desired biological activity is a common strategy. For this compound, simplification could involve:

Removing the C-8 Methoxy Group: Synthesizing analogs based on a simpler 9-hydroxythymol (B161601) scaffold and esterifying the C-9 position.

Simplifying the Ester Moiety: As mentioned, replacing the angeloyl group with synthetically more accessible esters like acetate (B1210297) or benzoate (B1203000). The synthesis of 2-isopropyl-5-methylphenyl acetate and 2-isopropyl-5-methylphenyl benzoate has been reported through straightforward reactions of thymol with the corresponding acyl chlorides. imist.ma

Eliminating Side-Chain Functionalization: Focusing on modifications to the phenolic hydroxyl group of the basic thymol structure, which is a well-established synthetic route. Numerous ether and ester derivatives of thymol have been synthesized this way to explore their therapeutic potential. mdpi.comnih.govnih.gov

These simplified structures serve as valuable tools in SAR studies to identify the essential pharmacophore required for biological activity, guiding future design efforts toward potent and synthetically feasible drug candidates.

Structure Activity Relationship Sar Investigations

Correlating Structural Features of 8-Methoxy-9-O-angeloylthymol with Biological Activities.

The angeloyl group, an ester functional group derived from angelic acid, is a critical contributor to the biological properties of the parent molecule. ontosight.ai Esterification of the hydroxyl group on the thymol (B1683141) backbone can significantly modulate the compound's interaction with biological targets. Studies on various thymol esters have demonstrated that the nature of the ester group influences the compound's efficacy. For instance, thymol acetate (B1210297) has shown potent antifungal activity, in some cases superior to thymol itself, by disrupting the fungal cell membrane and ergosterol (B1671047) biosynthesis. scirp.org This suggests that the angeloyl ester moiety in this compound likely plays a crucial role in its binding to specific receptors or enzymes, potentially enhancing its bioactivity. The presence of the double bond within the angeloyl group also introduces conformational rigidity and specific electronic properties that can influence receptor recognition and binding affinity.

The introduction of a methoxy (B1213986) (-OCH3) group at the 8th position of the thymol structure is a key modification that distinguishes this compound and significantly impacts its biological activity. The position of substituents on the quinoline (B57606) nucleus of related compounds has been shown to be a critical determinant of their activity. who.int In studies of other phenolic compounds, the presence and position of methoxy groups can enhance antimicrobial and anticancer activities. For example, in some benzophenanthridine alkaloids, methoxy groups at specific positions increased antimicrobial activity compared to analogues with a methylenedioxy group. plos.org The methoxy group in this compound can influence the molecule's electronic properties, lipophilicity, and steric profile. These changes can affect how the compound interacts with biological membranes and target proteins, potentially leading to enhanced or altered biological effects compared to unsubstituted thymol. plos.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide a computational framework for understanding and predicting the biological activity of chemical compounds based on their molecular structures. qsartoolbox.org For thymol derivatives, these models are invaluable for identifying the key structural features that drive their therapeutic effects.

Computational Approaches for Predictive Activity Modeling

Computational methods, including molecular docking and network pharmacology, are employed to predict the biological targets of thymol derivatives and to understand their binding modes. nih.govrsc.org These approaches can simulate the interaction between a ligand, such as this compound, and a protein target at the atomic level. For instance, docking studies with other thymol derivatives have identified potential binding pockets within proteins like AKT1, a key regulator in cancer pathways. nih.govrsc.org Such computational models can help in predicting the affinity and orientation of this compound within the active site of a receptor, providing insights into the molecular basis of its activity. The use of QSAR models can further refine these predictions by correlating specific physicochemical properties (e.g., hydrophobicity, electronic parameters) with observed biological activities across a series of related compounds.

In Vitro Pharmacological Activity and Mechanistic Studies

Anti-inflammatory Activity Assessments

The anti-inflammatory potential of 8-methoxy-9-O-angeloylthymol remains largely unexplored in the scientific literature.

There are currently no published in vitro studies investigating the effect of this compound on the production or modulation of inflammatory mediators such as cytokines and chemokines. While other compounds isolated from Eupatorium species have demonstrated anti-inflammatory effects, including the inhibition of superoxide (B77818) anion generation by neutrophils, these studies did not evaluate this compound. thieme-connect.comacs.org

Specific data on the interaction of this compound with key inflammatory enzymes and signaling pathways is not available. There are no studies that have assessed its potential to inhibit formyl peptide receptor 1 (FPR1) or to modulate the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. A study on the flowers of Eupatorium clematideum did isolate (R)-9-O-angeloyl-8-methoxythymol, a stereoisomer of the compound , and tested its cytotoxicity against several cancer cell lines, finding it to have almost no toxic activity. mdpi.com However, this study did not investigate any anti-inflammatory mechanisms.

Cellular Anti-inflammatory Responses in Immune Cell Lines

Currently, there is a lack of specific data in the public domain detailing the cellular anti-inflammatory responses of this compound in immune cell lines. While the broader class of thymol (B1683141) derivatives has been investigated for anti-inflammatory properties, dedicated studies on this particular compound's effects on inflammatory mediators and pathways in immune cells have not been found in the available literature.

Antioxidant Activity Evaluation

Radical Scavenging and Reactive Oxygen Species Modulation

Detailed studies quantifying the radical scavenging activity and the ability of this compound to modulate reactive oxygen species (ROS) are not currently available. Standard antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity) have not been reported for this specific compound.

Cellular Antioxidant Mechanisms and Pathways

Information regarding the specific cellular antioxidant mechanisms and pathways activated or modulated by this compound is not present in the available scientific literature. Research into its effects on endogenous antioxidant enzymes and signaling pathways has yet to be published.

Investigating Antiproliferative Potential

Cytotoxicity Studies on Established Cancer Cell Lines

The antiproliferative potential of this compound was investigated as part of a study on the active ingredients of Eupatorium clematideum. nih.govdntb.gov.ua The compound was isolated from the ethyl acetate-soluble fraction of the plant's extract and tested for its cytotoxic activity against a panel of four human cancer cell lines. nih.govdntb.gov.ua

The cell lines tested were:

KB: Human nasopharyngeal carcinoma

CAL-27: Human oral tongue cancer

Colon: Human colon cancer

A549: Human lung epidermoid carcinoma

Preliminary results from this research indicated that while the crude extracts and another isolated thymol derivative, 8,10-epoxy-9-acetoxy thymol angelate, exhibited significant cytotoxic activity against these four cancer cell lines, the specific data for this compound's activity was not highlighted as significant in the available abstract. nih.govdntb.gov.ua Detailed quantitative data, such as IC50 values, for this compound from this study are not publicly available.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| KB | Human nasopharyngeal carcinoma | Data not available |

| CAL-27 | Human oral tongue cancer | Data not available |

| Colon | Human colon cancer | Data not available |

Induction of Apoptosis and Cell Cycle Modulation

There is no available scientific evidence to suggest that this compound induces apoptosis or modulates the cell cycle in cancer cells. Studies focusing on these specific mechanisms of action for this compound have not been reported in the accessible literature.

Inhibition of Cell Migration and Invasion Mechanisms

While direct and extensive studies on the inhibition of cell migration and invasion by this compound are not widely available, some sources indicate its potential in this area. One publication notes that the compound is listed as an inhibitor of cancer cell invasion. epdf.pub Another source mentions its anti-inflammatory properties, specifically its ability to inhibit RANTES-induced CCR1 cell migration without affecting migration induced by epidermal growth factor (EGF). epdf.pub This suggests a selective mechanism of action on specific migratory pathways.

Mechanisms Underlying Antiproliferative Activity

The antiproliferative properties of this compound have been explored in various cancer cell lines. This thymol derivative was identified in the ethyl acetate-soluble fraction of Eupatorium clematideum and subsequently tested for its anticancer potential. researchgate.netresearchgate.net

Initial studies involved treating four different human cancer cell lines with the compound:

KB (nasopharyngeal carcinoma) researchgate.netresearchgate.net

CAL-27 (oral tongue cancer) researchgate.netresearchgate.net

Colon cancer researchgate.netresearchgate.net

A549 (lung epidermoid carcinoma) researchgate.netresearchgate.net

While preliminary results indicated that the crude extracts and another isolated compound, 8,10-epoxy-9-acetoxy thymol angelate, showed significant cytotoxicity, the specific antiproliferative activity of this compound was noted, though detailed mechanistic data from these initial screenings are limited. researchgate.netthieme-connect.com Further research is needed to fully elucidate the molecular targets and pathways modulated by this compound to exert its antiproliferative effects. thieme-connect.com

Exploration of Other Potential Biological Activities

Beyond its effects on cell proliferation and migration, this compound has been associated with a broader range of biological activities, largely inferred from its classification as a thymol derivative and its presence in plant extracts with known medicinal properties. ontosight.aithieme-connect.comresearchgate.net

The compound has been linked to the following potential effects:

Antimicrobial activity : As a thymol derivative, it is suggested to possess antimicrobial properties. ontosight.ai

Anti-inflammatory activity : Research indicates it has anti-inflammatory effects. ontosight.aiepdf.pub

Antioxidant effects : The potential for antioxidant activity has also been noted. ontosight.ai

These activities are attributed to the chemical structure of the compound, which includes a thymol backbone modified with an angeloyl group and a methoxy (B1213986) group. ontosight.ai The compound has been isolated from plants of the Eupatorium genus, which have a history of use in traditional medicine for various ailments. thieme-connect.comresearchgate.net

In Vivo Pharmacological Evaluation in Preclinical Animal Models

Selection and Characterization of Relevant Animal Models

The evaluation of a novel compound's therapeutic potential relies on the use of well-established animal models that mimic human diseases.

Rodent Models for Disease Pathophysiology

For compounds like thymol (B1683141) derivatives, rodent models, particularly mice and rats, are standard for assessing pharmacological activity. nih.gov These models are chosen for their genetic similarity to humans, ease of handling, and well-understood physiology. For instance, acute toxicity and general pharmacological effects are often first screened in rodent models. scielo.br However, no studies were found that specifically utilized rodent models to assess the disease pathophysiology related to 8-methoxy-9-O-angeloylthymol.

Genetically Engineered and Induced Disease Models for Specific Research Questions

To investigate specific mechanisms of action, researchers often employ genetically engineered models or models where a disease state is chemically or physically induced. medchemexpress.com For anti-inflammatory studies, models like carrageenan-induced paw edema or 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced skin inflammation in mice are common. nih.govnih.govmdpi.com For antioxidant studies, models of oxidative stress, such as D-galactose-induced aging, are utilized. mdpi.com Despite the availability of these sophisticated models for testing natural products, there is no record of this compound being evaluated in such systems. nih.govfrontiersin.org

Assessment of Biological Efficacy in Disease Models

The efficacy of a compound is determined by its performance in specific disease models.

In Vivo Antimicrobial Efficacy in Infection Models

The in vivo antimicrobial activity of a compound is typically tested in infection models where an animal is challenged with a pathogen. For example, mouse protection tests are used to evaluate a compound's ability to prevent mortality or reduce bacterial load following infection. nih.gov While other natural compounds and antibiotics are frequently tested in these models, no data exists for the in vivo antimicrobial efficacy of this compound. mdpi.comfrontiersin.org

In Vivo Anti-inflammatory Efficacy in Inflammatory Models

The anti-inflammatory potential of a compound is assessed in models of acute and chronic inflammation. mdpi.com Common models include lipopolysaccharide (LPS)-induced inflammation, which triggers a systemic inflammatory response, or localized inflammation models like TPA-induced ear edema. nih.govmdpi.com Researchers measure outcomes such as reduction in swelling (edema), decreased infiltration of inflammatory cells, and lower levels of pro-inflammatory cytokines. medsci.org A review of the literature found no studies that have reported on the in vivo anti-inflammatory effects of this compound.

In Vivo Antioxidant Effects in Oxidative Stress Models

To evaluate in vivo antioxidant effects, researchers use models where oxidative stress is induced, for instance, through chemical exposure. mdpi.com Key biomarkers such as the levels of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase) and markers of oxidative damage (e.g., malondialdehyde) are measured in tissues. mdpi.comscielo.br While this is a standard approach for evaluating natural antioxidants, no such in vivo data is available for this compound.

In Vivo Antiproliferative Efficacy in Tumor Xenograft and Syngeneic Models

The evaluation of anticancer compounds relies heavily on the use of tumor models in animals. nih.gov Human tumor xenografts, where human cancer cells are implanted into immunodeficient mice, and syngeneic models, which involve transplanting mouse cancer cell lines into immunocompetent mice of the same inbred strain, are two of the most common approaches. nih.govcrownbio.com These models, while not without limitations, offer valuable insights into the potential therapeutic efficacy of compounds like this compound. nih.govcrownbio.com

Xenograft models are particularly useful for assessing the direct cytotoxic or cytostatic effects of a compound on human tumors. nih.gov In a hypothetical study evaluating this compound, human lung carcinoma cells (e.g., A549) could be implanted subcutaneously into nude mice. rsc.org Following tumor establishment, the mice would be treated with the compound, and tumor growth would be monitored over time. Key parameters to measure include tumor volume and weight at the end of the study.

Syngeneic models, on the other hand, are indispensable for studying the interplay between the therapeutic agent and the immune system. crownbio.com Since these models utilize mice with a fully functional immune system, they allow for the investigation of immunomodulatory effects of the test compound. crownbio.com For instance, a murine melanoma cell line could be implanted into a compatible mouse strain, and the effect of this compound on tumor growth could be assessed in the context of an intact immune response.

Table 1: Illustrative Data from a Hypothetical Xenograft Study of this compound in an A549 Lung Cancer Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 1500 ± 150 | - |

| This compound | 750 ± 90 | 50 |

| Standard-of-Care | 600 ± 75 | 60 |

Table 2: Representative Data from a Hypothetical Syngeneic Study of this compound in a Murine Melanoma Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 18 | Analysis of Tumor-Infiltrating Lymphocytes (TILs) |

| Vehicle Control | 1200 ± 120 | Baseline levels |

| This compound | 600 ± 80 | Increased CD8+ T cell infiltration |

| Immune Checkpoint Inhibitor | 500 ± 65 | Significant increase in CD8+ and NK cell infiltration |

Molecular and Cellular Analysis of Tissue Responses in Animal Models

To complement the macroscopic observations of tumor growth, a detailed molecular and cellular analysis of tissue responses is crucial. This involves examining the tissues from treated and control animals to understand the mechanisms underlying the observed effects. Techniques such as quantitative real-time polymerase chain reaction (qPCR), western blotting, and immunofluorescence are commonly employed. nih.gov

In the context of this compound, researchers might investigate its effect on key cellular pathways involved in proliferation, apoptosis, and angiogenesis within the tumor microenvironment. For example, tissue samples from tumors treated with the compound could be analyzed for changes in the expression levels of proteins like Ki-67 (a marker of proliferation), cleaved caspase-3 (an indicator of apoptosis), and CD31 (a marker of endothelial cells and angiogenesis).

Furthermore, in syngeneic models, the analysis would extend to the immune cell populations within the tumor and lymphoid organs. nih.gov Flow cytometry can be used to quantify different immune cell subsets, such as T cells, B cells, natural killer (NK) cells, and macrophages, in the tumor, spleen, and lymph nodes. nih.gov This can reveal whether this compound enhances anti-tumor immunity.

Advanced Imaging Techniques for In Vivo Monitoring and Characterization

Advanced imaging techniques offer non-invasive methods to monitor tumor growth and the physiological responses to treatment in real-time. nih.gov Techniques like magnetic resonance imaging (MRI), positron emission tomography (PET), and computed tomography (CT) can provide detailed anatomical and functional information about the tumor. nih.govnih.gov

For instance, dynamic contrast-enhanced MRI (DCE-MRI) can be used to assess tumor vascularity and permeability, providing insights into the anti-angiogenic effects of this compound. nih.gov PET imaging with specific tracers can visualize metabolic activity within the tumor. A reduction in glucose uptake, as measured by 18F-fluorodeoxyglucose PET (FDG-PET), following treatment could indicate a therapeutic response. nih.gov

These advanced imaging modalities not only allow for the longitudinal monitoring of individual animals, reducing the number of animals required for a study, but also provide a more comprehensive understanding of the in vivo effects of the compound. nih.gov The data obtained from these imaging studies can be correlated with the endpoint histological and molecular analyses to provide a complete picture of the compound's in vivo efficacy and mechanism of action.

Advanced Research Methodologies and Future Directions

Omics Technologies in 8-Methoxy-9-O-angeloylthymol Research

Omics technologies provide a global perspective on the molecular changes within an organism or cell in response to a specific stimulus, such as treatment with a bioactive compound. While direct omics studies on this compound are not yet prevalent in published literature, research on its parent compound, thymol (B1683141), and related derivatives illustrates the power of these approaches. These studies serve as a blueprint for future investigations into this compound.

Transcriptomics analyzes the complete set of RNA transcripts (the transcriptome) in a cell, revealing how gene expression is altered by a compound. Proteomics, its counterpart, studies the entire set of proteins, providing insight into the functional consequences of transcriptomic changes.

Research on thymol demonstrates how these technologies can identify molecular targets and affected pathways. For instance, a transcriptomic analysis of Fusarium graminearum treated with thymol revealed that 3,230 genes were differentially expressed. nih.gov The study identified that pathways related to glycolysis/gluconeogenesis were significantly affected, suggesting a mechanism by which thymol inhibits fungal growth and toxin production. nih.gov Similarly, a study on Streptococcus iniae showed that thymol interfered with energy metabolism, membrane transport, and DNA replication and repair pathways. frontiersin.org

Proteomics can further validate and expand upon transcriptomic findings. A whole proteome analysis of Aedes aegypti was used to investigate potential protein targets for thymol, identifying a glutathione (B108866) S-transferase (GST) as having a strong binding interaction. tandfonline.com These approaches, if applied to this compound, could precisely map its cellular interaction network, identifying primary protein targets and downstream signaling cascades.

Table 1: Examples of Transcriptomic Studies on Thymol

| Organism | Key Findings | Affected Pathways | Reference |

| Fusarium graminearum | 3,230 differentially expressed unigenes (1,223 up-regulated, 2,007 down-regulated). | Glycolysis/Gluconeogenesis, Secondary Metabolite Synthesis | nih.gov |

| Streptococcus iniae | Interference with key cellular processes. | Energy Metabolism, Membrane Transport, DNA Replication/Repair | frontiersin.org |

| Trachyspermum ammi | Identification of putative genes involved in thymol biosynthesis. | Terpenoid Biosynthesis | nih.gov |

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. It provides a direct functional readout of the physiological state of a cell. By analyzing the metabolic profile after treatment with this compound, researchers could understand its impact on the host's or a pathogen's metabolism.

For example, an untargeted metabolomics study on Salmonella Enteritidis treated with essential oil rich in thymol and carvacrol (B1668589) identified significant alterations in central carbon metabolism, as well as nucleotide and amino acid metabolism. nih.gov Another study using untargeted metabolomics on leukemic cells treated with thymoquinone, a related molecule, identified key altered metabolic pathways. mdpi.com These studies highlight how metabolomics can uncover the biochemical consequences of a compound's activity, revealing mechanisms of action that may not be apparent from genomics or proteomics alone. Applying these techniques to this compound could reveal its specific impact on cellular energy, biosynthesis, and signaling pathways.

Table 2: Applications of Metabolomics in Research on Thymol and Related Compounds

| Compound/Source | Organism/Cell Line | Key Findings | Affected Pathways | Reference |

| Thymoquinone | Leukemic cells (HL-60, Jurkat) | Altered metabolic profiles in treated cells. | Not specified in abstract | mdpi.com |

| Lippia origanoides EO (Thymol chemotype) | Salmonella Enteritidis | Modulation of metabolites in planktonic and sessile cells. | Central Carbon Metabolism, Nucleotide Metabolism, Amino Acid Metabolism | nih.gov |

| Essential Oil Blends (with thymol derivatives) | Beef Cattle (rumen fluid) | 26 differentially abundant metabolites identified. | Starch and Sucrose Metabolism, Fructose and Mannose Metabolism | mdpi.com |

Computational Chemistry and Molecular Dynamics Simulations

Computational methods are indispensable tools in modern drug discovery and molecular biology, allowing for the prediction and analysis of molecular interactions at an atomic level. tandfonline.com These in silico techniques are crucial for understanding how this compound might interact with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a target protein. oatext.com This method calculates a docking score or binding energy, which estimates the strength of the interaction. oatext.comnih.gov

While specific docking studies for this compound are not widely published, numerous studies on other thymol derivatives demonstrate the utility of this approach. For example, a novel thymol derivative (compound 3i) showed a stronger binding affinity (−6.9 kcal/mol) to its target protein compared to thymol itself (−5.2 kcal/mol), providing a rationale for its enhanced antibacterial activity. nih.gov In another study, thymol azo derivatives were docked against bacterial protein targets, yielding high LibDock scores, indicating strong potential interactions. sciforum.net Molecular dynamics (MD) simulations can then be used to confirm the stability of these predicted ligand-protein complexes over time. nih.govchemrxiv.org These methods allow for the rapid screening of potential protein targets for this compound and help prioritize experimental validation.

Table 3: Examples of Molecular Docking Studies on Thymol Derivatives

| Derivative/Compound | Target Protein/Organism | Predicted Binding Affinity/Score | Reference |

| Thymol | Aedes aegypti Glutathione S-transferase | -7.8 kcal/mol | tandfonline.com |

| Thymol Derivative (Compound 3i) | MRSA/P. aeruginosa target | -6.9 kcal/mol | nih.gov |

| Thymol Azo Derivatives | Bacterial targets | 106 to 124 (LibDock score) | sciforum.net |

| Thymol-derived Triazole | S. cerevisiae Lanosterol 14α-demethylase | Not specified | nih.gov |

| Phenoxy Acetamide Derivative (Compound 5a) | Parasite target (Asp219, Met136, Lys105) | -7.42 kcal/mol | frontiersin.org |

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be obtained by rotation about single bonds. uc.pt A study on thymol using quantum chemical calculations revealed the existence of four conformer types, with the two most stable ones being identified in experimental conditions. uc.pt Understanding the preferred conformation of this compound is the first step toward understanding how it fits into a protein's binding site.

This structural knowledge is fundamental to rational drug design, an approach that uses the structure of a biological target to design new, more potent, or selective compounds. parssilico.com The thymol structure is considered a "privileged scaffold," meaning it is a molecular framework that can be modified to create a variety of biologically active agents. nih.govresearchgate.netmdpi.com By using the core structure of this compound as a starting point, computational chemists can design new derivatives with potentially improved properties, guiding synthetic efforts and accelerating the discovery of novel therapeutic agents. researchgate.net

Analytical Methodologies for Complex Biological Matrices

To understand the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound, sensitive and specific analytical methods are required to quantify it in complex biological matrices such as plasma, urine, or tissue. frontiersin.org Challenges in this area include low concentrations of the analyte and interference from other endogenous molecules. bohrium.com

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard techniques for this purpose. nih.gov For instance, a validated HPLC method was developed to quantify thymol and carvacrol in essential oils, with a limit of detection for thymol at 2.8 µg/ml. nih.gov For higher sensitivity and specificity, these separation techniques are often coupled with mass spectrometry (MS). A method using headspace solid-phase microextraction (HS-SPME) followed by GC-MS was developed to measure thymol and carvacrol in cow plasma and milk, achieving a limit of quantification of 0.5 ng/mL in plasma. scielo.br

Modern laboratories increasingly use Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). measurlabs.com UPLC uses smaller column particles, resulting in faster analysis times and higher resolution compared to conventional HPLC. measurlabs.com The UPLC-MS/MS technique is highly sensitive and selective, capable of detecting and quantifying compounds at very low levels in complex mixtures, making it ideal for biomonitoring and pharmacokinetic studies. mdpi.comnih.gov While a specific UPLC-MS/MS method for this compound is not yet published, methods developed for other natural products and drugs in various biological matrices serve as a strong foundation for its future development. mdpi.comchemrxiv.org

Table 4: Analytical Methods for Thymol and its Derivatives in Various Matrices

| Analytical Technique | Matrix | Sample Preparation | Key Parameters (LOD/LOQ) | Reference |

| HPLC-UV | Pharmaceutical Formulation | Dilution | LOQ: Not specified (Linear range 3.2-4.8 µg/mL) | researchgate.net |

| HPLC-DAD | Nanocapsules | Dilution | LOD: Not specified (Linear range 4-180 µg/mL) | medcraveonline.com |

| HPTLC | Plant Extracts | Ultrasound-based extraction | LOD: ~3 ng/band; LOQ: ~10 ng/band | mdpi.com |

| GC-MS | Cow Plasma & Milk | Headspace Solid-Phase Microextraction (HS-SPME) | LOQ (Plasma): 0.5 ng/mL; LOQ (Milk): 2.0 ng/mL | scielo.br |

Development of Sensitive Detection and Quantification Methods

The accurate detection and quantification of this compound in various matrices, such as plant extracts or biological fluids, are crucial for research and potential applications. The development of sensitive analytical methods is paramount for understanding its pharmacokinetics and distribution. Modern analytical chemistry offers several powerful techniques for this purpose. rroij.com

High-Performance Liquid Chromatography (HPLC) coupled with sensitive detectors is a widely used technique for the separation and quantification of organic compounds from complex mixtures. ijpsjournal.commdpi.com For a compound like this compound, a reversed-phase HPLC method would likely be effective. When coupled with tandem mass spectrometry (LC-MS/MS), this method provides exceptional sensitivity and selectivity, allowing for the detection of trace amounts of the compound. ijpsjournal.com Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile and semi-volatile compounds. ijpsjournal.comenv.go.jp Given the thymol backbone, derivatization might be necessary to increase the volatility of this compound for GC analysis, a common practice to make polar non-volatile compounds suitable for GC-MS. nih.gov

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for structural elucidation but are generally less sensitive for quantification than chromatographic methods. ijpsjournal.com However, they are vital for confirming the identity of the isolated compound and for characterizing its metabolites.

Below is a comparative overview of potential analytical methods for the detection and quantification of this compound.

| Method | Principle | Potential Advantages for this compound | Potential Limitations |

| HPLC-UV | Separation based on polarity, detection via UV absorbance. mdpi.com | Good for quantification in relatively simple matrices; robust and widely available. | Lower sensitivity and selectivity compared to MS; potential for interference from other UV-absorbing compounds. |

| LC-MS/MS | Separation by HPLC, followed by ionization and mass analysis of parent and fragment ions. ijpsjournal.com | High sensitivity and specificity; suitable for complex biological matrices; can provide structural information. | Higher cost and complexity of instrumentation. |

| GC-MS | Separation of volatile compounds in a gas stream, followed by ionization and mass analysis. env.go.jp | High resolution and sensitivity for volatile compounds. | May require chemical derivatization to increase volatility and thermal stability, adding a step to sample preparation. nih.gov |

| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. ijpsjournal.com | Unrivaled for unambiguous structure elucidation of the compound and its metabolites. | Relatively low sensitivity, making it unsuitable for trace quantification. |

Metabolite Profiling in Biological Samples

Metabolite profiling, a key area within metabolomics, involves the comprehensive measurement of small molecules (metabolites) in a biological system to understand metabolic changes. google.com To understand the fate of this compound in a biological system, researchers would perform metabolite profiling studies using in vitro (e.g., liver microsomes) or in vivo (e.g., plasma, urine, feces from animal models) samples.

The process typically involves several key stages:

Sample Preparation: This is a critical step to isolate metabolites from the complex biological matrix. mdpi.com Techniques like liquid-liquid extraction or solid-phase extraction (SPE) would be employed to extract this compound and its potential metabolites from samples like plasma or urine. mdpi.com The choice of solvent and method is crucial as it can significantly impact the resulting metabolite profile. mdpi.comresearchgate.net

Analytical Measurement: The prepared extracts are then analyzed, most commonly using high-resolution mass spectrometry coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS). ijpsjournal.com These hyphenated techniques can separate the complex mixture of metabolites and provide data on their retention time and mass-to-charge ratio, which aids in their identification. ijpsjournal.com

Data Processing and Identification: The raw analytical data is processed to detect metabolic features and compare treated samples with controls. Putative identification of metabolites is achieved by comparing their measured mass and fragmentation patterns with spectral databases and known metabolic pathways. The structure of this compound suggests potential metabolic transformations such as hydrolysis of the angeloyl ester group, O-demethylation, and hydroxylation of the aromatic ring.

The following table outlines potential metabolic transformations and the resulting metabolites that would be investigated in a profiling study.

| Parent Compound | Potential Metabolic Reaction | Predicted Metabolite | Analytical Approach for Detection |

| This compound | Ester Hydrolysis | 8-methoxy-thymol, Angelic acid | LC-MS/MS |

| This compound | O-Demethylation | 8-hydroxy-9-O-angeloylthymol | LC-MS/MS |

| This compound | Aromatic Hydroxylation | Hydroxy-8-methoxy-9-O-angeloylthymol isomers | LC-MS/MS |

| This compound | Glucuronidation / Sulfation | Glucuronide or sulfate (B86663) conjugates | LC-MS/MS |

Integrated Multi-Disciplinary Research Approaches for Comprehensive Understanding

A comprehensive understanding of this compound cannot be achieved through a single research discipline. An integrated approach combining analytical chemistry, computational chemistry, and pharmacology is essential.

Analytical Chemistry: As detailed previously, advanced analytical techniques provide the foundation for detecting, quantifying, and identifying the compound and its metabolites. rroij.com

Computational Chemistry: In silico methods like Density Functional Theory (DFT) and molecular docking can predict the compound's three-dimensional structure, stability, and reactivity. physchemres.org Molecular docking studies can simulate the interaction of this compound with specific biological targets, such as enzymes or receptors, providing insights into its potential mechanism of action before extensive laboratory work is undertaken. acs.orgfrontiersin.org

Pharmacology and Biochemistry: In vitro and in vivo studies are necessary to evaluate the biological activities suggested by computational models. This includes enzyme inhibition assays, cell-based assays, and studies in animal models to correlate the compound's presence with a biological effect.

By integrating these approaches, researchers can create a robust cycle of hypothesis generation and experimental validation, leading to a much deeper understanding of the compound's properties and potential.

Future Research Trajectories and Unaddressed Knowledge Gaps for Academic Inquiry

Despite the characterization of its structure, significant knowledge gaps remain regarding this compound, presenting numerous opportunities for future academic research.

Key Knowledge Gaps:

Validated Analytical Methods: There is a lack of published, validated analytical methods specifically for the quantification of this compound in biological matrices.

Metabolic Fate: The complete metabolic pathway of the compound in any biological system is currently unknown. There is no data on its absorption, distribution, metabolism, and excretion (ADME) profile.

Biological Targets and Mechanism of Action: While related thymol derivatives have shown a range of biological activities, the specific molecular targets and mechanisms of action for this compound have not been identified. frontiersin.orgresearchgate.netnih.gov

Pharmacokinetics/Pharmacodynamics (PK/PD): The relationship between the compound's concentration in the body over time and its pharmacological effects has not been studied.

Future Research Trajectories:

Method Development and Validation: Development and full validation of a sensitive and specific LC-MS/MS method for the determination of this compound in plasma and other biological tissues according to regulatory guidelines.

Metabolism Studies: Conduct comprehensive in vitro metabolism studies using liver microsomes and hepatocytes from different species, followed by in vivo studies in animal models to fully characterize its metabolic pathways and identify major metabolites.

Target Identification: Employ a combination of computational approaches (e.g., reverse molecular docking) and experimental techniques (e.g., affinity chromatography-mass spectrometry, proteomics) to identify the biological targets of the compound.

Integrated 'Omics' Research: Utilize metabolomics, proteomics, and transcriptomics to gain a systems-level understanding of the biological response to this compound exposure. Interpreting changes in metabolite profiles in the context of metabolic network models could reveal novel insights into its effects. plos.org

Addressing these research questions will be critical in unlocking the full scientific understanding of this compound.

常见问题

Q. What are the primary natural sources of 8-methoxy-9-O-angeloylthymol, and what methodological steps are critical for its isolation?

The compound is isolated from the aerial parts of Eupatorium fortunei (PEI LAN) using solvent extraction and chromatographic purification. Key steps include:

- Extraction : Use non-polar solvents (e.g., chloroform) to solubilize thymol derivatives .

- Purification : Column chromatography with silica gel or reverse-phase HPLC to resolve structurally similar analogs. Monitor purity via TLC or HPLC-MS .

- Validation : Confirm identity via comparison with optical rotation data ([α]D²⁰ = 0° in CHCl₃) and molecular weight (C₁₆H₂₂O₄, 278.35 g/mol) .

Q. How can spectroscopic techniques be optimized to confirm the structure of this compound?

A combination of NMR (¹H, ¹³C, DEPT) and mass spectrometry is essential:

- ¹H NMR : Identify methoxy (δ ~3.3 ppm) and angeloyl ester protons (δ ~6.3 ppm for α,β-unsaturated carbonyl) .

- MS : ESI-MS in positive ion mode to detect [M+H]⁺ at m/z 279.35 .

- Optical Rotation : Verify the lack of optical activity ([α]D²⁰ = 0°) to distinguish it from chiral analogs .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves and lab coats to avoid skin contact. Use fume hoods during weighing or solvent handling .

- Storage : Keep in airtight containers at -20°C to prevent degradation. Avoid exposure to light or moisture .

Advanced Research Questions

Q. How can researchers design in vitro models to evaluate the anticancer potential of this compound?

- Cell Lines : Use cancer cell lines (e.g., HeLa, MCF-7) with non-cancerous controls (e.g., HEK293) to assess selectivity.

- Assays : Employ MTT or resazurin-based cytotoxicity assays. Include dose-response curves (1–100 μM) and calculate IC₅₀ values .

- Mechanistic Studies : Combine with apoptosis markers (Annexin V/PI staining) and ROS detection kits to probe pathways .

Q. What strategies resolve contradictions in reported bioactivity data for thymol derivatives like this compound?

- Systematic Reviews : Follow PRISMA guidelines to aggregate data across studies, emphasizing variables like purity (>95%), solvent (DMSO vs. ethanol), and cell passage number .

- Replication : Validate key findings in independent labs using standardized protocols (e.g., ATCC cell lines, identical assay conditions) .

Q. How can synthetic analogs of this compound be developed for structure-activity relationship (SAR) studies?

- Modification Sites : Target the methoxy (C-8) or angeloyl (C-9) groups. For example, replace the angeloyl moiety with tiglate or acetyl groups .

- Synthetic Routes : Use esterification or Mitsunobu reactions under anhydrous conditions. Monitor reactions via LC-MS .

Q. What experimental conditions affect the stability of this compound during pharmacological assays?

- pH Sensitivity : Test stability in buffers (pH 4–9) using HPLC to track degradation products.

- Temperature : Store stock solutions at -80°C in amber vials to prevent thermal or photolytic decomposition .

Q. How can researchers investigate synergistic effects between this compound and conventional chemotherapeutics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。